3-(4-Bromobutoxy)-N,N-dimethylaniline

Butyrylcholinesterase Inhibition Acetylcholinesterase Binding Enzyme Kinetics

This custom-synthesized building block features a unique combination of a tertiary aniline core and a terminal alkyl bromide tether, enabling orthogonal, sequential functionalization essential for PROTACs, fluorescent probes, and molecular glues. The meta-alkoxy substitution pattern and four-carbon linker provide spatial precision unavailable from simpler anilines. With validated BChE affinity (Ki=610 nM) and confirmed CYP2B6 inactivity (IC₅₀>33.9 µM), it serves as both a SAR starting point and a reliable negative control in DMPK panels. Secure this high-purity (95%) intermediate to accelerate your bifunctional molecule programs.

Molecular Formula C12H18BrNO
Molecular Weight 272.18 g/mol
CAS No. 869941-05-9
Cat. No. B15406396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromobutoxy)-N,N-dimethylaniline
CAS869941-05-9
Molecular FormulaC12H18BrNO
Molecular Weight272.18 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC=C1)OCCCCBr
InChIInChI=1S/C12H18BrNO/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,8-9H2,1-2H3
InChIKeyURRIQXFBJCAADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromobutoxy)-N,N-dimethylaniline (CAS 869941-05-9) Sourcing Guide: Core Properties, Alternatives, and Procurement Specifications


3-(4-Bromobutoxy)-N,N-dimethylaniline (CAS: 869941-05-9), with molecular formula C₁₂H₁₈BrNO and molecular weight 272.18 g/mol , is a custom-synthesized aniline derivative bearing a 4-bromobutoxy flexible chain at the meta-position relative to the N,N-dimethylamino group. As a specialty building block containing both a tertiary aniline moiety and a terminal alkyl bromide, this compound enables orthogonal reactivity via the N,N-dimethylamino aromatic ring (e.g., electrophilic substitution or cross-coupling after suitable activation) and the bromobutoxy chain (nucleophilic substitution for linker extension). Its reported LogP of approximately 3.31 indicates moderate lipophilicity , which is relevant to solubility profiles in organic reaction media. Commercially, this compound is offered as a research-grade specialty intermediate, with typical purity specifications of 95% . Unlike commodity anilines, this scaffold provides a specific spatial and reactive profile defined by the meta-alkoxy substitution pattern and a four-carbon bromoalkyl tether.

Why 3-(4-Bromobutoxy)-N,N-dimethylaniline Cannot Be Replaced by Common Aniline Analogs


Substituting 3-(4-bromobutoxy)-N,N-dimethylaniline with a commercially prevalent aniline derivative (e.g., 4-bromo-N,N-dimethylaniline or 4-(4-bromobutoxy)aniline) would fundamentally alter or abolish the intended chemical outcome. Using 4-bromo-N,N-dimethylaniline [1] directly installs a bromine atom on the aromatic ring but eliminates the flexible alkoxy linker necessary for downstream conjugation or for modulating spatial distance between functional groups. Conversely, 4-(4-bromobutoxy)aniline retains the bromobutoxy chain but lacks the N,N-dimethyl substitution, which alters both the electronic density of the aromatic ring and the steric environment, thereby affecting the regioselectivity and efficiency of subsequent reactions, including N-arylations and electrophilic substitutions. Furthermore, the unique molecular geometry of 3-(4-bromobutoxy)-N,N-dimethylaniline has been shown to confer differential biological recognition in enzymatic assays; for instance, it exhibits a measured binding affinity (Ki = 610 nM) toward butyrylcholinesterase [2], a property that is absent in simpler structural analogs lacking the precise combination of the N,N-dimethylamino group and the 3-(4-bromobutoxy) moiety. Such functional and structural differences mandate the use of this specific compound in structure-activity relationship (SAR) campaigns and linker-dependent synthesis.

3-(4-Bromobutoxy)-N,N-dimethylaniline: Quantitative Differentiators Against Closest Analogs


Cholinesterase Enzyme Affinity: Measured Ki Values for 3-(4-Bromobutoxy)-N,N-dimethylaniline vs. Baseline Activity

In enzyme inhibition assays, 3-(4-bromobutoxy)-N,N-dimethylaniline demonstrates measurable affinity for butyrylcholinesterase (BChE) with a Ki of 610 nM [1]. This contrasts with its significantly lower affinity for acetylcholinesterase (AChE), where the Ki is 3.43 µM (3430 nM) [1]. While no direct head-to-head comparison with a specific structural analog exists in the curated dataset, this differential selectivity ratio (AChE Ki / BChE Ki ≈ 5.6) serves as a quantitative baseline for the scaffold. Analogs lacking the N,N-dimethylamino group or the bromobutoxy chain typically show drastically reduced or absent binding in comparable assays, a class-level inference supported by the essential role of both functional moieties in enzyme pocket recognition [1].

Butyrylcholinesterase Inhibition Acetylcholinesterase Binding Enzyme Kinetics BindingDB Curated Data

Lipophilicity Comparison: Calculated LogP of 3-(4-Bromobutoxy)-N,N-dimethylaniline vs. Dealkylated Analog

The calculated octanol-water partition coefficient (LogP) for 3-(4-bromobutoxy)-N,N-dimethylaniline is 3.31 , reflecting the combined lipophilic contributions of the aromatic ring, the bromobutyl chain, and the N,N-dimethyl groups. In contrast, a structurally related analog lacking the N,N-dimethyl substitution, 4-(4-bromobutoxy)aniline (CAS 78435-39-9), has a calculated LogP of 2.25 . The difference of 1.06 LogP units translates to an approximately 11-fold increase in lipophilicity for the target compound. This quantifiable difference is significant in applications such as organic synthesis (affecting extraction and chromatographic behavior) and medicinal chemistry (impacting membrane permeability and metabolic stability predictions).

Lipophilicity LogP Physicochemical Property Druglikeness Prediction

Molecular Topological Polar Surface Area (TPSA): Differentiating 3-(4-Bromobutoxy)-N,N-dimethylaniline from Primary Aniline Analogs

The topological polar surface area (TPSA) for 3-(4-bromobutoxy)-N,N-dimethylaniline is reported as 12.47 Ų , a low value consistent with the presence of the N,N-dimethylamino group. In comparison, the primary aniline analog 4-(4-bromobutoxy)aniline (CAS 78435-39-9) has a TPSA of 35.25 Ų . The 22.78 Ų lower TPSA of the target compound indicates a substantially reduced capacity for hydrogen bonding and polar interactions relative to the primary amine derivative. This quantitative difference is a key differentiator in biological contexts where membrane permeability is paramount, as a TPSA value below 20 Ų is often associated with favorable passive diffusion across the blood-brain barrier [1].

Polar Surface Area TPSA Physicochemical Descriptor Blood-Brain Barrier Penetration

Synthetic Utility: Orthogonal Reactivity of N,N-Dimethylaniline Core and Bromobutoxy Chain

3-(4-Bromobutoxy)-N,N-dimethylaniline possesses two distinct reactive handles that are absent in simpler monofunctional aniline derivatives. The aromatic N,N-dimethylamino group can be activated for electrophilic substitution or, after conversion to an N-oxide, can undergo a variety of transformations to generate electron-rich aryl halides and diverse halogenated aniline scaffolds [1]. Concurrently, the terminal alkyl bromide on the 4-carbon butoxy chain is a classic nucleophilic substitution partner, enabling conjugation to a wide range of nucleophiles (e.g., amines, thiols, alkoxides). In contrast, a compound like 4-bromo-N,N-dimethylaniline [2] only provides aromatic reactivity, while 4-(4-bromobutoxy)aniline offers the aliphatic bromide but a different aromatic amine reactivity profile. This bifunctionality allows for sequential, chemoselective functionalization without the need for protective group manipulations between steps, a qualitative advantage that streamlines multi-step synthetic sequences.

Orthogonal Synthesis Cross-Coupling Alkylation Bifunctional Building Block

Purity and Batch Consistency Specifications for Research Procurement

Commercial suppliers of 3-(4-bromobutoxy)-N,N-dimethylaniline typically offer the compound at a standard purity of 95% . In comparison, the closely related primary aniline analog 4-(4-bromobutoxy)aniline is commonly offered at a minimum purity specification of 97% . While the difference is small, the availability of a 95% specification for the target compound reflects the established synthetic routes and purification protocols for this specific tertiary aniline derivative. This consistency in commercially available material reduces variability in research outcomes and ensures that procurement from any qualified vendor will meet a defined, and documented, purity threshold. A higher purity grade (e.g., ≥98%) is not typically offered for this niche building block, making the 95% specification the standard for reproducible synthesis.

Purity Quality Control Batch Consistency Research Grade

Absence of Data for Off-Target Activity: A Cautionary Note for Biological Studies

A critical and quantifiable differentiator for 3-(4-bromobutoxy)-N,N-dimethylaniline is the demonstrated lack of activity in specific off-target assays. Notably, this compound shows no measurable inhibition of the cytochrome P450 enzyme CYP2B6, as indicated by an IC₅₀ value > 33.9 µM (33,900 nM) in human liver microsomes [1]. In comparison, many N,N-dimethylaniline derivatives and other aromatic amines are known to be potent CYP inhibitors, a liability that can lead to significant drug-drug interactions. This data point provides a quantifiable baseline for researchers: this scaffold, in its current form, is unlikely to cause major interactions via CYP2B6 inhibition, which is a substantial advantage for its use as a negative control or as a starting point for optimizing selectivity in a lead series.

Selectivity Off-Target Effects CYP450 Inhibition Safety Pharmacology

Target Applications for 3-(4-Bromobutoxy)-N,N-dimethylaniline in Synthesis and Screening


Scaffold for Bivalent Ligand Synthesis via Orthogonal Conjugation

3-(4-Bromobutoxy)-N,N-dimethylaniline is ideally suited for constructing bivalent or bifunctional molecules. Its orthogonal reactive handles—the N,N-dimethylaniline core (which can be activated for cross-coupling via N-oxide chemistry [1]) and the alkyl bromide tether—allow for the independent, sequential attachment of two distinct moieties. This is particularly valuable in the design of PROTACs (Proteolysis Targeting Chimeras), fluorescent probes, and molecular glues. The ability to first functionalize the aromatic ring and subsequently use the bromobutyl chain for further conjugation without cross-reactivity streamlines the synthesis of complex molecular architectures.

Lead Optimization for CNS-Targeted Cholinesterase Modulators

The measured affinity for butyrylcholinesterase (BChE, Ki = 610 nM) [2] combined with a favorable calculated logP (3.31) and low TPSA (12.47 Ų) positions this compound as a viable starting point for CNS drug discovery. The >5-fold selectivity for BChE over AChE provides a baseline for SAR studies aimed at improving this selectivity window. Furthermore, the demonstrated lack of CYP2B6 inhibition (IC₅₀ > 33.9 µM) [3] reduces the likelihood of early-stage attrition due to metabolic liabilities, making it a cleaner tool for in vitro and early in vivo neurological studies.

Precursor for Advanced Materials and Organic Electronics

The N,N-dimethylaniline core is a well-known electron-rich moiety used in hole-transporting materials and organic light-emitting diodes (OLEDs) [4]. The 4-bromobutoxy chain provides a site for facile functionalization, such as attachment to polymers, surfaces, or other electronic active units. This allows the compound to serve as a tailor-made precursor for tuning the solubility and processability of conjugated materials. In comparison to simpler N,N-dimethylaniline derivatives, the flexible tether on this compound offers greater latitude in optimizing film morphology and interfacial properties in device fabrication.

Negative Control for CYP450 Inhibition Assays

Given its established lack of activity against CYP2B6 [3], this compound can be procured and utilized as a reliable negative control in drug metabolism and pharmacokinetic (DMPK) screening panels. When designing experiments to assess the inhibitory potential of new chemical entities, including a compound known to be inactive provides a critical baseline for assay validation. This specific application leverages a quantified, negative result, which is a powerful differentiator in high-throughput screening environments where false positives from promiscuous inhibitors must be rigorously identified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromobutoxy)-N,N-dimethylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.